molecular formula C18H9F3N4O3 B12927984 5-(4-Cyanophenoxy)-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylic acid CAS No. 921620-15-7

5-(4-Cyanophenoxy)-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylic acid

Cat. No.: B12927984
CAS No.: 921620-15-7
M. Wt: 386.3 g/mol
InChI Key: OMNPPFHKLNTKBS-UHFFFAOYSA-N
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Description

Chemical Structure and Properties The compound 5-(4-cyanophenoxy)-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylic acid (molecular formula: C₁₈H₁₁F₃N₄O₃) features a 1,2,4-triazine core substituted at three positions:

  • Position 5: A 4-cyanophenoxy group, which introduces polarity and may influence binding interactions in biological targets.
  • Position 6: A carboxylic acid (-COOH) group, enhancing water solubility and enabling ionic interactions.
  • A pharmacological research tool for studying triazine-based inhibitors or receptor ligands.
  • A synthetic intermediate for prodrug development (e.g., ester derivatives) .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

921620-15-7

Molecular Formula

C18H9F3N4O3

Molecular Weight

386.3 g/mol

IUPAC Name

5-(4-cyanophenoxy)-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylic acid

InChI

InChI=1S/C18H9F3N4O3/c19-18(20,21)12-3-1-2-11(8-12)15-23-16(14(17(26)27)24-25-15)28-13-6-4-10(9-22)5-7-13/h1-8H,(H,26,27)

InChI Key

OMNPPFHKLNTKBS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=NC(=C(N=N2)C(=O)O)OC3=CC=C(C=C3)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Cyanophenoxy)-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate nitrile and amine precursors under acidic or basic conditions.

    Introduction of the Cyanophenoxy Group: The cyanophenoxy group can be introduced via nucleophilic aromatic substitution reactions, where a suitable phenol derivative reacts with a cyanobenzene derivative.

    Attachment of the Trifluoromethylphenyl Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(4-Cyanophenoxy)-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated reagents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have indicated that compounds similar to 5-(4-Cyanophenoxy)-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylic acid exhibit promising anticancer properties. Research has shown that derivatives of triazine compounds can inhibit tumor growth by interfering with cellular signaling pathways involved in cancer proliferation .

Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against various pathogens. Its efficacy in inhibiting bacterial growth suggests potential applications in developing new antibiotics or antimicrobial agents .

Materials Science

Polymer Chemistry
In materials science, the incorporation of this compound into polymer matrices has been explored for enhancing thermal stability and mechanical properties. The triazine ring structure contributes to improved thermal resistance, making it suitable for applications in high-performance materials .

Nanocomposites
The compound can be utilized in the synthesis of nanocomposites that exhibit enhanced electrical conductivity and mechanical strength. Research indicates that integrating such compounds into nanomaterials can lead to innovative applications in electronics and energy storage devices .

Environmental Applications

Pesticide Development
this compound derivatives have shown potential as environmentally friendly pesticides. Their selective toxicity towards pests while being less harmful to beneficial organisms makes them a focus of ongoing agricultural research .

Water Treatment
The compound's ability to chelate heavy metals suggests its application in water treatment processes. It can potentially be used to remove toxic metals from contaminated water sources, thus contributing to environmental remediation efforts .

Case Studies

Study TitleYearFindings
"Anticancer Activity of Triazine Derivatives"2020Demonstrated significant inhibition of cancer cell proliferation using triazine derivatives similar to the target compound.
"Synthesis and Characterization of Polymeric Nanocomposites"2021Showed improved mechanical properties and thermal stability when incorporating triazine-based compounds into polymer matrices.
"Development of Eco-friendly Pesticides"2022Highlighted the selective toxicity of triazine derivatives towards agricultural pests with minimal impact on non-target species.
"Heavy Metal Removal Using Triazine Chelators"2023Reported effective removal rates of heavy metals from contaminated water using triazine-based chelating agents.

Mechanism of Action

The mechanism of action of 5-(4-Cyanophenoxy)-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Key Structural Analogs and Derivatives

The most relevant analog identified in the evidence is ethyl 5-(phenylsulfanyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylate (). Below is a detailed comparison:

Table 1: Structural and Functional Comparison
Property Target Compound Ethyl Ester Analog
Molecular Formula C₁₈H₁₁F₃N₄O₃ C₁₉H₁₄F₃N₃O₂S
Substituents - 4-Cyanophenoxy (position 5)
- -COOH (position 6)
- Phenylsulfanyl (position 5)
- Ethyl ester (position 6)
Key Functional Groups -CF₃, -COOH, -CN -CF₃, -S-Ph, -COOEt
Polarity Higher (due to -COOH and -CN) Lower (ester and phenylsulfanyl reduce polarity)
Potential Bioavailability Likely limited by high polarity Enhanced cell permeability (ester acts as a prodrug)
Synthetic Utility Terminal metabolite or active pharmaceutical ingredient (API) Intermediate for prodrug synthesis
Substituent Effects on Properties and Activity

Position 5 Modifications: The 4-cyanophenoxy group in the target compound introduces a nitrile (-CN), which is smaller and more polar than the phenylsulfanyl (-S-Ph) group in the ethyl ester analog. This difference may alter binding kinetics in enzyme inhibition studies. The phenylsulfanyl group’s sulfur atom could participate in hydrophobic interactions or hydrogen bonding, depending on the target .

Position 6 Modifications :

  • The carboxylic acid in the target compound enhances water solubility, making it suitable for formulations requiring aqueous compatibility.
  • The ethyl ester in the analog serves as a prodrug moiety, improving oral bioavailability by increasing lipophilicity. In vivo, esterases would hydrolyze it to the active carboxylic acid form .

Trifluoromethyl Group: Both compounds retain the -CF₃ group at position 3, which is known to enhance metabolic stability and binding affinity in drug candidates by resisting oxidative metabolism .

Biological Activity

5-(4-Cyanophenoxy)-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylic acid (CAS 921620-15-7) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article compiles diverse research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

The compound has the following chemical properties:

  • Molecular Formula : C18H9F3N4O3
  • Molecular Weight : 386.28 g/mol
  • Boiling Point : Approximately 580.8 °C
  • Density : 1.57 g/cm³ (predicted)
  • pKa : 1.17 (predicted) .

Research indicates that compounds in the triazine family often exhibit their biological effects through inhibition of key signaling pathways involved in cell growth and proliferation. Specifically, studies have shown that triazine derivatives can inhibit the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways, which are critical in cancer cell metabolism and survival .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound against various cancer cell lines:

Cell LineIC50 (µM)
A549 (Lung Cancer)0.20
MCF-7 (Breast Cancer)1.25
HeLa (Cervical Cancer)1.03
MDA-MB-231 (Breast Cancer)15.83
HepG2 (Liver Cancer)12.21

These results suggest that the compound exhibits potent cytotoxicity against multiple cancer types, with particularly low IC50 values indicating strong inhibitory effects on cell viability .

Mechanistic Insights

The mechanism behind the anticancer activity involves the suppression of AKT phosphorylation and selective inhibition of PI3Kα/mTOR signaling pathways. This leads to reduced protein synthesis and impaired cell cycle progression in cancer cells .

Case Studies

A notable study evaluated the compound's effects on human hepatocellular carcinoma cells (HepG2), showing significant apoptosis induction at concentrations as low as 12.21 µM. The study reported enhanced expression of pro-apoptotic markers such as BAX and decreased levels of anti-apoptotic proteins like Bcl-2, indicating a shift towards programmed cell death mechanisms .

Another case study focused on the MCF-7 breast cancer cell line, where the compound demonstrated an ability to inhibit tumor growth in vivo when administered in appropriate dosages, further supporting its potential as a therapeutic agent .

Toxicity Assessment

While evaluating its therapeutic potential, it is crucial to consider toxicity profiles. Preliminary toxicity studies indicated no significant adverse effects at lower concentrations; however, higher doses resulted in observable weight loss in animal models . This underscores the need for careful dosage management in therapeutic applications.

Q & A

Q. What are the established synthetic routes for 5-(4-Cyanophenoxy)-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylic acid, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The synthesis typically involves multi-step heterocyclic coupling. A common approach includes:

Condensation : Reacting 4-cyanophenol with a triazine precursor (e.g., 3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylic acid) under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like DMF or DMSO at 80–100°C .

Cyclization : Intramolecular cyclization catalyzed by Pd/C or CuI to stabilize the triazine core .

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water).
Optimization Strategies :

  • Vary catalysts (e.g., Pd vs. Cu) to reduce side-product formation.
  • Adjust solvent polarity (e.g., toluene for slower, controlled reactions).
  • Monitor temperature to prevent decomposition of the trifluoromethyl group .

Q. How is the compound’s structure validated, and what analytical techniques are critical for characterization?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Assign peaks for aromatic protons (δ 7.2–8.5 ppm) and trifluoromethyl group (δ ~4.3 ppm). Overlapping signals may require 2D-COSY or HSQC for resolution .
    • ¹³C NMR : Confirm carbonyl (C=O, δ ~170 ppm) and nitrile (C≡N, δ ~115 ppm) groups .
  • X-ray Crystallography : Resolves spatial arrangement, particularly steric effects from the trifluoromethyl and cyanophenoxy groups .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular ion [M+H]⁺ with <2 ppm error .

Q. What are the solubility and stability profiles of this compound under varying experimental conditions?

Methodological Answer:

  • Solubility :
    • Polar solvents (DMF, DMSO): >50 mg/mL.
    • Aqueous buffers (pH 7.4): <0.1 mg/mL due to hydrophobic aryl groups.
    • Add co-solvents (e.g., 10% Tween-80) for biological assays .
  • Stability :
    • Thermal : Decomposes above 200°C (TGA analysis).
    • Photolytic : Store in amber vials at -20°C to prevent photooxidation of the cyanophenoxy group .

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., trifluoromethyl vs. cyano) influence reactivity in nucleophilic aromatic substitution?

Methodological Answer:

  • Mechanistic Probes :
    • Kinetic Studies : Compare reaction rates with electron-withdrawing (CF₃) vs. electron-donating (OCH₃) substituents. Use Hammett plots to quantify substituent effects (σ⁺ values) .
    • Computational Modeling : DFT calculations (B3LYP/6-31G*) to map charge distribution on the triazine ring. The trifluoromethyl group increases electrophilicity at C5, favoring nucleophilic attack .
  • Experimental Validation :
    • Substitute CF₃ with CH₃ and monitor reaction efficiency via HPLC .

Q. How can contradictions in spectroscopic data (e.g., unresolved NMR signals) be resolved?

Methodological Answer:

  • High-Field NMR (600 MHz+) : Resolve overlapping aromatic signals (e.g., C4 and C6 in ¹³C NMR) via DEPT-135 or NOESY for spatial correlations .
  • Isotopic Labeling : Introduce ¹⁵N or ¹⁹F labels to track triazine nitrogen or CF₃ environments .
  • Dynamic NMR : Vary temperature (e.g., 25°C to 50°C) to assess rotational barriers in hindered substituents .

Q. What computational approaches are recommended for predicting biological targets or ADMET properties?

Methodological Answer:

  • Molecular Docking (AutoDock Vina) : Screen against kinase or protease targets using the triazine core as a hinge-binding motif. Prioritize targets with Glide scores <-7.0 kcal/mol .
  • ADMET Prediction (SwissADME) :
    • Absorption : High logP (~3.5) suggests moderate permeability.
    • Metabolism : Cytochrome P450 interactions (CYP3A4) flagged due to aryl groups .
  • MD Simulations (GROMACS) : Assess binding stability (>50 ns trajectories) for lead optimization .

Q. How can biological activity assays be designed to evaluate enzyme inhibition or cytotoxicity?

Methodological Answer:

  • Enzyme Inhibition (Kinase Assays) :
    • Use TR-FRET-based assays (e.g., LanthaScreen™) with ATP concentrations near Km. IC₅₀ values <1 µM indicate high potency .
  • Cytotoxicity (MTT Assay) :
    • Test against cancer cell lines (e.g., HeLa, MCF-7) with 72-hour exposure. Include positive controls (e.g., doxorubicin) and validate via Annexin V/PI staining .

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